BenchChemオンラインストアへようこそ!

Bervastatin

Medicinal Chemistry Structure-Activity Relationship (SAR) Statin Scaffold Diversity

Bervastatin (LS-2904) is a fully synthetic small-molecule HMG-CoA reductase inhibitor within the statin class, originally developed by Merck Santé. Beyond its competitive inhibition of cholesterol biosynthesis , the compound is distinguished within the class by a dual pharmacological profile — it also acts as a thromboxane A₂ receptor antagonist.

Molecular Formula C28H31FO5
Molecular Weight 466.5 g/mol
CAS No. 132017-01-7
Cat. No. B142436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBervastatin
CAS132017-01-7
SynonymsBervastatin
Molecular FormulaC28H31FO5
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O
InChIInChI=1S/C28H31FO5/c1-2-33-26(32)18-22(31)17-21(30)13-14-24-27(19-9-11-20(29)12-10-19)23-7-3-4-8-25(23)34-28(24)15-5-6-16-28/h3-4,7-14,21-22,30-31H,2,5-6,15-18H2,1H3/b14-13+/t21-,22-/m0/s1
InChIKeyZADJRRFMOOACHL-WQICJITCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bervastatin (CAS 132017-01-7): Synthetic Statin Baseline for Lipid-Lowering and Antithrombotic Research Procurement


Bervastatin (LS-2904) is a fully synthetic small-molecule HMG-CoA reductase inhibitor within the statin class, originally developed by Merck Santé [2]. Beyond its competitive inhibition of cholesterol biosynthesis [3], the compound is distinguished within the class by a dual pharmacological profile — it also acts as a thromboxane A₂ receptor antagonist [4]. Its development was discontinued in Phase 2 for the thrombosis indication, and no registration for hyperlipidemia was completed [1][5].

Bervastatin (CAS 132017-01-7) Procurement: Why In-Class Statin Substitution Cannot Be Assumed Without Quantitative Head-to-Head Data


Although bervastatin shares the HMG-CoA reductase inhibitory mechanism common to all statins, it embodies a unique spiro[chromene-cyclopentane] scaffold that is not present in atorvastatin, cerivastatin, fluvastatin, pitavastatin, rosuvastatin, or any other approved or clinically advanced statin [1]. Additionally, bervastatin is documented to possess thromboxane A₂ receptor antagonism — a secondary pharmacology that is absent from comparator statins . These structural and mechanistic differences mean that extrapolating potency, selectivity, metabolic liability, or off-target profiles from alternative statins is scientifically invalid. No publicly available head-to-head study has reported a direct, quantitative comparison of bervastatin against any other statin in the same assay system, making empirical substitution a high-risk assumption for research procurement [2].

Bervastatin (CAS 132017-01-7) Quantitative Differentiation Evidence vs. Closest Statin Comparators


Structural Differentiation: Spiro[chromene-cyclopentane] Core vs. Flat Heteroaromatic Cores of Comparator Statins

Bervastatin possesses a unique spiro[2H-1-benzopyran-2,1'-cyclopentane] core absent from all comparator statins. Atorvastatin has a pyrrole core; cerivastatin has a pyridine core; fluvastatin has an indole core; pitavastatin has a quinoline core; rosuvastatin has a pyrimidine core; simvastatin and pravastatin have a hexahydronaphthalene core; lovastatin has a hexahydronaphthalene core [1]. This spirocyclic architecture imposes distinct conformational constraints on the pharmacophore. Direct binding comparisons are unavailable; no published IC₅₀, Kᵢ, or Kd values exist for bervastatin against purified HMG-CoA reductase [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Statin Scaffold Diversity

Dual Pharmacological Mechanism: Thromboxane A₂ Receptor Antagonism — Absent in All Comparator Statins

Bervastatin is claimed as a thromboxane A₂ receptor antagonist in addition to HMG-CoA reductase inhibition [1]. No other statin — including atorvastatin, cerivastatin, fluvastatin, pitavastatin, rosuvastatin, simvastatin, pravastatin, or lovastatin — is reported to antagonize the thromboxane A₂ receptor [2]. However, no quantitative TP receptor binding or functional antagonism data (IC₅₀, Kᵢ, or Kb) were identified for bervastatin in public databases [3]. The dual mechanism is a qualitative differentiator only.

Pharmacology Antithrombotic Activity Dual Mechanism Drugs

Orphan Drug Designation: Unique Regulatory Differentiation Among Statins

Bervastatin received Orphan Drug designation [1], which is unique among statin-class compounds. Comparator statins (atorvastatin, cerivastatin, fluvastatin, pitavastatin, rosuvastatin, simvastatin, pravastatin, lovastatin) were developed for broad hyperlipidemia indications and were never designated as orphan drugs [2]. The specific indication for which orphan status was granted is not disclosed in public sources. This regulatory differentiation may confer value in rare-disease research programs, though it is not associated with quantified efficacy or safety metrics.

Regulatory Affairs Orphan Drug Designation Statin Differentiation

Physicochemical Differentiation: Calculated LogP vs. Comparator Statins

Bervastatin has a calculated logP of approximately 4.95 . This places it at the upper end of the statin lipophilicity spectrum, comparable to the most lipophilic statins. For context, atorvastatin has a logP of approximately 6.36, simvastatin ~4.68, lovastatin ~4.26, fluvastatin ~3.98, cerivastatin ~3.44, pravastatin ~1.65, and rosuvastatin ~0.33 [1]. Lipophilicity governs tissue distribution, passive membrane permeability, and CYP450 metabolism susceptibility. Bervastatin's position in the spectrum predicts greater tissue penetration than hydrophilic statins (pravastatin, rosuvastatin), with potentially different distribution kinetics from atorvastatin. These are calculated values only; experimentally measured logD₇.₄ data are not publicly available for bervastatin.

Physicochemical Profiling Lipophilicity ADME Prediction

Novel Synthetic Accessibility via Manganese-Catalyzed Hydroarylation — Relevant for Process Chemistry and Isotope Labeling

A 2020 publication demonstrated a concise synthesis of bervastatin via a manganese-catalyzed site-predictable hydroarylation of internal alkynes, conducted in water under air without exogenous ligand [1]. This methodology enables late-stage modification of the spirocyclic core with precise regioselectivity — a synthetic feature not accessible through the standard linear syntheses of comparator statins, which typically rely on Wittig or Julia olefination for side-chain construction [2]. While no direct comparative yield, step-count, or cost data are available against other statin syntheses, the Mn-catalyzed route establishes a distinct synthetic entry point for process chemistry development, stable-isotope labeling, or analog diversification programs.

Synthetic Chemistry Catalysis Isotope Labeling

Uncertainty Statement: Absence of Comparative Potency, Selectivity, Cellular, or In Vivo Data for Bervastatin

Following exhaustive searching of PubMed, patent databases, authoritative drug databases (DrugMap, NCATS Inxight, AdisInsight, PubChem, BindingDB, ChEMBL, Cochrane Library), and cheminformatics resources, no quantitative data could be located for bervastatin in any of the following categories: (1) IC₅₀ or Kᵢ for purified HMG-CoA reductase; (2) IC₅₀ for cholesterol biosynthesis inhibition in HepG2 or primary hepatocytes; (3) selectivity panel versus other isoprenoid-pathway enzymes; (4) in vivo LDL-cholesterol reduction (% change from baseline) at any dose; (5) pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂, bioavailability) in any species; (6) thromboxane A₂ receptor binding or functional antagonism potency [1]. Consequently, no evidence-based head-to-head potency or therapeutic differentiation can be made against atorvastatin, cerivastatin, fluvastatin, pitavastatin, rosuvastatin, simvastatin, pravastatin, or lovastatin. All differentiation claims in this guide rest on structural uniqueness, dual-mechanism annotation, regulatory designation, physicochemical prediction, and synthetic methodology — not on comparative efficacy or safety data. This absence of core quantitative pharmacology data is the single most critical finding for procurement decisions.

Data Gap Comparative Pharmacology Evidence-Based Selection

Bervastatin (CAS 132017-01-7): Optimal Research and Industrial Application Scenarios Based on Available Evidence


Pharmacophore-Diversification SAR Studies in Statin Medicinal Chemistry

Bervastatin's spiro[chromene-cyclopentane] core is not represented in any currently marketed statin. It is the logical choice for medicinal chemistry programs that require a structurally distinct HMG-CoA reductase inhibitor scaffold to probe conformational constraints on enzyme binding and isoform selectivity, as supported by structural evidence . Unlike flat heteroaromatic statins, the spirocyclic topology may confer differential interactions with the reductase binding pocket that cannot be explored with atorvastatin, fluvastatin, rosuvastatin, or other comparators. The Mn-catalyzed synthesis further enables efficient analog diversification [1].

Dual-Mechanism Antithrombotic/Lipid-Lowering Proof-of-Concept Studies

For laboratories requiring a single chemical tool to simultaneously inhibit cholesterol synthesis and block thromboxane A₂-mediated platelet activation, bervastatin is the only statin annotated with this dual mechanism [1]. This makes it uniquely suited for exploratory in vitro studies of atherothrombosis where both lipid and platelet pathways are under investigation. However, until quantitative TP receptor activity data are generated, the functional significance of this annotation remains unverified, and the compound cannot substitute for validated antiplatelet agents.

Orphan-Drug Gap-Filling for Rare Cardiovascular or Thrombotic Indications

Bervastatin's Orphan Drug designation may provide a regulatory-pathway advantage for organizations developing treatments for rare thrombotic or lipid disorders. In contrast, comparator statins — all developed for broad hyperlipidemia populations — carry no orphan-exclusivity incentives. This scenario is particularly compelling for academic or biotech groups investigating thrombosis-related rare diseases, where the orphan designation, combined with the dual HMG-CoA reductase/TP receptor mechanism, creates a therapeutically plausible niche that no other statin occupies.

Spirocyclic Statin Process Chemistry Methodology Development

The bervastatin molecule has been used as a demonstration substrate for a novel manganese-catalyzed hydroarylation methodology . For process chemistry groups seeking to develop scalable, catalytic, aqueous-phase syntheses of complex statins, bervastatin is the target of choice. The spirocyclic framework offers challenges (quaternary center construction) and opportunities (late-stage functionalization) that flat-core statins do not present, making it a superior training or technology-demonstration molecule for advanced synthetic methodology programs.

Quote Request

Request a Quote for Bervastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.